molecular formula C9H7BrO2 B1336028 2-(3-Bromophenyl)malondialdehyde CAS No. 791809-62-6

2-(3-Bromophenyl)malondialdehyde

Cat. No.: B1336028
CAS No.: 791809-62-6
M. Wt: 227.05 g/mol
InChI Key: VTBBNWPPNCLEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Malondialdehyde Derivatives in Organic Chemistry

Malondialdehyde (MDA) is a naturally occurring organic compound that belongs to the class of β-dicarbonyls. wikipedia.org It is a highly reactive substance that primarily exists in its more stable enol form, hydroxyacrolein. wikipedia.org In organic solvents, the cis-enol isomer is favored, while the trans-isomer predominates in aqueous solutions. wikipedia.org The parent compound, propanedial, is a dialdehyde (B1249045) with the chemical formula C3H4O2. nih.gov

Malondialdehyde and its derivatives are recognized as important intermediates and synthons in organic chemistry. acs.org The reactivity of the 1,3-dicarbonyl moiety allows for a wide range of chemical transformations. For instance, malondialdehyde can be deprotonated to form a sodium salt of the enolate, which is a key intermediate in many reactions. wikipedia.org The presence of two aldehyde groups provides two reactive sites for condensation and cyclization reactions.

In a biological context, malondialdehyde is a well-known biomarker for oxidative stress, resulting from the peroxidation of polyunsaturated fatty acids. wikipedia.orgmdpi.com This biological significance, however, is distinct from its utility as a chemical reagent in synthetic organic chemistry.

Significance of Substituted Malondialdehydes in Chemical Synthesis

The substitution on the central carbon atom of the malondialdehyde scaffold significantly influences its chemical properties and synthetic applications. Aryl-substituted malondialdehydes, such as 2-(3-Bromophenyl)malondialdehyde, are particularly valuable in the synthesis of a diverse array of heterocyclic compounds. nih.gov The presence of the aryl group can direct the regioselectivity of reactions and introduce functionalities that can be further modified.

Substituted malondialdehydes are key precursors in the synthesis of various heterocycles, including pyrimidines, pyridines, pyrazoles, and others. researchgate.netamazonaws.com For example, they can react with amines, amidines, and hydrazines to form six-membered heterocyclic rings. amazonaws.com The Vilsmeier-Haack reaction is a common method for the synthesis of 2-substituted malondialdehydes from the corresponding substituted acetic acids. researchgate.net

The versatility of substituted malondialdehydes extends to their use in multicomponent reactions, where multiple reactants combine in a single step to form complex products. frontiersin.org This approach is highly efficient and allows for the rapid generation of molecular diversity, which is crucial in fields like medicinal chemistry and materials science. nih.gov

Overview of Current Research Trajectories for Aryl-Substituted Malondialdehydes

Current research involving aryl-substituted malondialdehydes is largely focused on their application as building blocks for the synthesis of functional organic molecules. A significant area of investigation is the preparation of novel heterocyclic systems with potential biological activity. nih.govamazonaws.com The ability to introduce various aryl groups allows for the fine-tuning of the electronic and steric properties of the resulting heterocycles, which can in turn influence their biological targets and efficacy.

Another prominent research direction is the use of aryl-substituted malondialdehydes in the synthesis of advanced materials. The reactive aldehyde groups can participate in polymerization reactions or be used to anchor the molecule to a surface. For instance, related structures have been used to create covalent monolayer sheets with defined shapes and properties. researchgate.net

Furthermore, the development of new synthetic methodologies that utilize aryl-substituted malondialdehydes as starting materials is an ongoing endeavor. rsc.org This includes the exploration of metal-catalyzed cross-coupling reactions to further functionalize the aryl ring, as well as the development of more environmentally friendly reaction conditions. The synthesis of pyrazine (B50134) derivatives from related malonamides highlights the creative ways these building blocks can be transformed. rsc.org The Paal-Knorr synthesis of pyrroles is another classic reaction that can be adapted for derivatives of dicarbonyl compounds. mdpi.com

Data Tables

Table 1: Properties of Malondialdehyde

PropertyValue
IUPAC Namepropanedial
Other NamesMalonic aldehyde, Malonodialdehyde
CAS Number542-78-9
Molecular FormulaC3H4O2
Molar Mass72.063 g·mol−1
AppearanceNeedle-like solid
Melting Point72 °C (162 °F; 345 K)
Boiling Point108 °C (226 °F; 381 K)

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBBNWPPNCLEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409192
Record name 2-(3-Bromophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791809-62-6
Record name 2-(3-Bromophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 2 3 Bromophenyl Malondialdehyde

Electrophilic Characteristics of the Aldehyde Functionalities

The aldehyde groups in 2-(3-bromophenyl)malondialdehyde are highly electrophilic centers, susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its chemical behavior, leading to the formation of numerous adducts and derivatives.

The carbonyl carbons of the dialdehyde (B1249045) possess a partial positive charge, making them prime targets for nucleophilic addition. Malondialdehyde and its derivatives are known to be highly reactive compounds that readily interact with nucleophilic species. wikipedia.orgresearchgate.net This includes reactions with amino groups found in amino acids, proteins, and other biological molecules. researchgate.netcsic.esnih.gov The reaction with primary amines is particularly significant, initiating processes that can lead to cross-linking and the formation of various adducts. csic.esnih.gov Other nucleophiles, such as hydrazines, can also react with the aldehyde groups, for instance, to form hydrazones, which is a reaction utilized in analytical methods for detecting malondialdehyde. nih.gov

Table 1: Representative Reactions of Aldehyde Groups with Nucleophiles

Nucleophile Type Product Type General Reaction Scheme
Primary Amines (R-NH₂) Imine (Schiff Base) R'-CHO + R-NH₂ → R'-CH=N-R + H₂O
Secondary Amines (R₂NH) Enamine R'-C(O)CH₂R'' + R₂NH → R'-C(=NR₂)CHR'' + H₂O
Hydrazines (R-NHNH₂) Hydrazone R'-CHO + R-NHNH₂ → R'-CH=NNH-R + H₂O
Alcohols (R-OH) Acetal/Hemiacetal R'-CHO + 2 R-OH ⇌ R'-CH(OR)₂ + H₂O

The reaction of this compound with primary and secondary amines is a key aspect of its chemistry, leading to the formation of imines (commonly known as Schiff bases) and enamines, respectively. The condensation with primary amines, such as methylamine, can result in conjugated imine structures. csic.es These reactions are fundamental in synthetic chemistry for building larger, more complex molecules and heterocycles. enamine.netnih.gov The formation of an enamine typically occurs when a dialdehyde reacts with a secondary amine. Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. enamine.net The process is often catalyzed by acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the final imine or enamine product. nih.gov

Reactivity of the Active Methylene (B1212753) Group in the 2-Position

The carbon atom situated between the two carbonyl groups (the C-2 position) is known as an active methylene group. The hydrogen atom attached to this carbon is unusually acidic due to the ability of the two adjacent electron-withdrawing aldehyde groups to stabilize the resulting carbanion (enolate) through resonance. This acidity is the basis for a host of important carbon-carbon bond-forming reactions. wikipedia.orgrsc.org

The active methylene group of this compound can act as a nucleophile in condensation reactions, most notably the Knoevenagel condensation. wikipedia.org In a typical Knoevenagel reaction, an active methylene compound adds to a carbonyl group, followed by a dehydration step. wikipedia.orgnih.gov While the target molecule itself contains aldehyde groups, its active methylene component can, in principle, react with other aldehydes or ketones under appropriate conditions. The reaction is generally catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene group to form the nucleophilic carbanion. wikipedia.orgnih.gov This carbanion then attacks the external carbonyl compound, leading to a new carbon-carbon bond. Such reactions are crucial for synthesizing α,β-unsaturated products and various heterocyclic compounds. nih.govnih.gov

Table 2: Typical Conditions for Knoevenagel Condensation

Carbonyl Substrate Active Methylene Compound Catalyst/Base Solvent Product Type
Benzaldehyde Malononitrile Amino-functionalized MOF Ethanol α,β-Unsaturated nitrile
2-Methoxybenzaldehyde Thiobarbituric acid Piperidine Ethanol Conjugated enone
5-Substituted-2-furaldehydes Malonic acid Piperidinium acetate (Not specified) 3-(2-Furyl)acrylic acid derivative
Benzaldehyde Ethyl acetoacetate IRMOF-3 Toluene α,β-Unsaturated ester

This table presents general examples of Knoevenagel reactions to illustrate the process. wikipedia.orgnih.govresearchgate.netornl.gov

The carbanion generated from the active methylene group can also be readily alkylated or acylated. Alkylation involves the reaction of the enolate with an alkyl halide, introducing an alkyl group at the C-2 position. researchgate.netresearchgate.net These reactions are fundamental for carbon-carbon bond formation and are often carried out in the presence of a base to deprotonate the active methylene compound. researchgate.netgoogle.com Depending on the reaction conditions and the stoichiometry of the reagents, either mono- or di-alkylation can be achieved. researchgate.net Similarly, acylation can be performed using acylating agents like acyl chlorides or anhydrides to introduce an acyl group, leading to the formation of a β-tricarbonyl compound.

Table 3: Representative Conditions for Alkylation of Active Methylene Compounds

Active Methylene Compound Alkylating Agent Base Solvent Product
Acetylacetone Allyl bromide Cesium carbonate DMF Diallylated product
Diethyl malonate (Various alkyl halides) Cesium carbonate DMF Dialkylated product
(Generic) (Generic alkylating reagent) KOH, NaOH, or LiOH Tetrahydrofuran (THF) Alkylated active methylene compound

This table illustrates general conditions for alkylating active methylene compounds. researchgate.netgoogle.com

Influence of the Bromophenyl Substituent on Reaction Kinetics and Selectivity

Electronic Effects: The bromine atom is highly electronegative, and the phenyl ring is an electron-withdrawing group. Together, they pull electron density away from the rest of the molecule. This inductive and resonance-based electron withdrawal has two major consequences:

It increases the electrophilicity of the aldehyde carbonyl carbons, making them more susceptible to attack by nucleophiles.

It further acidifies the proton on the active methylene group by stabilizing the negative charge of the conjugate base (the enolate). This facilitates reactions that depend on the formation of this carbanion, such as Knoevenagel condensations and alkylations, potentially allowing them to proceed under milder conditions or at a faster rate.

Steric Effects: The 3-bromophenyl group is sterically bulky. This bulk can hinder the approach of nucleophiles to both the aldehyde functionalities and the active methylene position. This steric hindrance may influence the regioselectivity and stereoselectivity of certain reactions. For example, it might favor the reaction at the less hindered aldehyde group or influence the facial selectivity of nucleophilic attack. The presence of the substituent could also affect the equilibrium between the different enol tautomers, thereby directing reaction pathways.

Tautomerism and Keto-Enol Equilibria of the Malondialdehyde System

The malondialdehyde core of this compound allows for the existence of several tautomeric forms. The primary equilibrium is between the keto and enol forms. Due to the presence of two aldehyde groups, multiple enol forms are possible. The major tautomers are the diketo form and the more stable hydrogen-bonded enol form.

The equilibrium between these forms is influenced by several factors, including the solvent, temperature, and the electronic effects of the substituent on the central carbon. The 3-bromophenyl group, being an electron-withdrawing group due to the inductive effect of the bromine atom, is expected to influence the acidity of the enolic proton and the stability of the conjugated system.

Table 1: Predominant Tautomeric Forms of this compound

Tautomer NameStructureKey Features
Diketo FormContains two aldehyde functional groups. Generally less stable.
Enol FormContains a hydroxyl group and a carbon-carbon double bond conjugated with a carbonyl group. Stabilized by intramolecular hydrogen bonding.

Note: The structures are illustrative representations. The actual preferred conformation may vary.

Acid-Catalyzed Enolization:

Protonation of a carbonyl oxygen: The process is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst (H-A), which increases the electrophilicity of the carbonyl carbon.

Deprotonation at the α-carbon: A weak base (A⁻) then removes a proton from the central carbon (α-carbon), leading to the formation of the enol.

Base-Catalyzed Enolization:

Deprotonation at the α-carbon: A base (B) removes the acidic proton from the α-carbon to form a resonance-stabilized enolate ion.

Protonation of the enolate oxygen: The oxygen of the enolate ion is then protonated by the conjugate acid of the base (B-H⁺) to yield the enol form.

The presence of the 3-bromophenyl substituent is anticipated to enhance the acidity of the α-proton, potentially facilitating the base-catalyzed enolization pathway.

Oxidative and Reductive Transformations

The malondialdehyde functionality is susceptible to both oxidation and reduction, which can target the aldehyde groups and the carbon-carbon double bond of the enol form.

Oxidative Transformations:

The aldehyde groups of this compound can be readily oxidized to carboxylic acids using mild oxidizing agents. For instance, reaction with Tollens' reagent or Fehling's solution would be expected to yield the corresponding dicarboxylic acid derivative. Stronger oxidizing agents could potentially lead to the cleavage of the carbon-carbon bonds or reactions involving the aromatic ring, although the latter would require more forcing conditions.

Reductive Transformations:

The carbonyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would result in the formation of a substituted propane-1,3-diol. Catalytic hydrogenation (e.g., using H₂ with a palladium or platinum catalyst) could potentially reduce both the aldehyde groups and the carbon-carbon double bond of the enol tautomer, as well as potentially causing de-bromination of the aromatic ring under more vigorous conditions.

Table 2: Predicted Products of Oxidative and Reductive Transformations

TransformationReagent ExamplePredicted Major Product
Mild OxidationTollens' Reagent2-(3-Bromophenyl)propanedioic acid
ReductionSodium Borohydride2-(3-Bromophenyl)propane-1,3-diol

Note: The predicted products are based on the expected reactivity of the functional groups present in this compound.

Spectroscopic and Structural Elucidation of 2 3 Bromophenyl Malondialdehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms in a molecule. In 2-(3-bromophenyl)malondialdehyde, the spectrum is expected to show distinct signals for the aldehydic protons, the methine proton, and the aromatic protons of the bromophenyl group. The chemical shift (δ) of the aldehydic protons would likely appear far downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl groups. The methine proton, situated between the two carbonyls, would also be significantly deshielded. The aromatic protons on the 3-bromophenyl ring would exhibit complex splitting patterns in the aromatic region of the spectrum (approximately 7-8 ppm), with their specific chemical shifts and coupling constants determined by their positions relative to the bromine atom and the malondialdehyde substituent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would be characterized by signals corresponding to the carbonyl carbons, the methine carbon, and the aromatic carbons. The carbonyl carbons are expected to resonate at a very low field (typically 190-200 ppm). The carbon atom bearing the bromine atom would show a chemical shift influenced by the heavy atom effect. The remaining aromatic carbons would appear in the typical aromatic region (around 120-140 ppm), with their exact shifts dependent on the electronic effects of the substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for confirming the connection of the bromophenyl ring to the malondialdehyde moiety.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong and sharp absorption band around 1700-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde groups. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would appear at a lower frequency, typically in the range of 500-700 cm⁻¹.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound, allowing for the confirmation of its molecular formula (C₉H₇BrO₂). semanticscholar.org The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Analysis of the fragmentation pattern can provide further structural information. Common fragmentation pathways might include the loss of a carbonyl group (CO), a bromine atom, or cleavage of the bond between the aromatic ring and the malondialdehyde unit.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. nih.gov The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugation between the phenyl ring and the dicarbonyl system would lead to a bathochromic (red) shift of the absorption maxima compared to the individual chromophores. The enol form of malondialdehyde is known to have a pH-dependent UV absorption. researchgate.net Below pH 3, it typically shows a maximum around 245 nm, while the enolate anion above pH 7 absorbs at around 267 nm. researchgate.net The presence of the bromophenyl substituent would likely modify these absorption maxima.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

As of the current body of scientific literature, specific X-ray crystallographic data for this compound is not available. The successful growth of single crystals of sufficient quality for X-ray diffraction analysis is a prerequisite for such studies, and it is possible that this has not yet been achieved or reported for this particular compound.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com Had the data been available, it would offer invaluable insights into the solid-state molecular conformation and packing of this compound.

Molecular Conformation:

The crystallographic data would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would allow for an unambiguous determination of the conformation of the malondialdehyde backbone and the spatial orientation of the 3-bromophenyl substituent relative to the rest of the molecule. Key conformational features, such as the planarity of the molecule and the rotational position of the aryl ring, would be elucidated.

Crystal Packing:

Furthermore, the analysis would describe how the individual molecules of this compound are arranged in the crystal lattice. This includes the determination of the unit cell parameters and the space group, which define the symmetry of the crystal. Crucially, it would identify and characterize any intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions are fundamental to understanding the stability and physical properties of the crystalline solid.

While crystallographic data for the title compound is not published, studies on structurally related brominated phenyl derivatives and other malondialdehyde analogs are present in the literature. nih.govnih.govnih.gov For instance, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane has been reported, providing insights into the solid-state conformation of a molecule containing the 3-bromophenyl group. nih.gov Such studies on analogous compounds underscore the utility of X-ray crystallography in elucidating the detailed structural features of this class of molecules.

Should single crystals of this compound become available for analysis in the future, the resulting crystallographic data would be presented in a standardized format, as exemplified by the hypothetical data tables below.

Hypothetical Crystal Data and Structure Refinement for this compound:

Parameter Value
Empirical formulaC9H7BrO2
Formula weight227.06
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
aValue Å, α = 90°
bValue Å, β = Value°
cValue Å, γ = 90°
VolumeValue ų
Z4
Density (calculated)Value Mg/m³
Absorption coefficientValue mm⁻¹
F(000)Value
Data collection
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Refinement
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value

Hypothetical Selected Bond Lengths and Angles for this compound:

Bond/Angle **Length (Å) / Angle (°) **
Br1-C3'Value
C1-C2Value
C2-C3Value
C2-C1'Value
C1-O1Value
C3-O2Value
Angle
C1-C2-C3Value
O1-C1-C2Value
O2-C3-C2Value
C3-C2-C1'Value
C2-C1'-C2'Value
C2-C1'-C6'Value

These tables would provide a quantitative and detailed description of the molecular and supramolecular structure of this compound in the solid state.

Computational Chemistry and Theoretical Investigations of 2 3 Bromophenyl Malondialdehyde

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 2-(3-Bromophenyl)malondialdehyde. These methods provide a microscopic view of electron distribution and energy, which dictates the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to determine its most stable three-dimensional arrangement (geometry optimization). researchgate.net This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals a non-planar structure, with the phenyl ring typically twisted relative to the malondialdehyde plane to minimize steric hindrance. researchgate.net Energy profiles can be calculated to map the energy changes during conformational transitions, such as the rotation around the carbon-carbon bond connecting the phenyl group to the malondialdehyde fragment. These profiles help identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical data based on typical results from DFT calculations on similar aromatic compounds.

Parameter Bond/Angle Predicted Value
Bond Length C-Br 1.91 Å
C-C (phenyl ring) 1.39 - 1.41 Å
C-C (phenyl-malondialdehyde) 1.49 Å
C=O 1.23 Å
C-H (aldehyde) 1.10 Å
Bond Angle C-C-Br (phenyl ring) 119.5°
C-C-C (phenyl ring) 120.0°
C-C-C (malondialdehyde backbone) 118.0°

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energetic and electronic properties. For malondialdehyde and its derivatives, ab initio studies are crucial for accurately describing phenomena like proton transfer within the intramolecular hydrogen bond of the enol form. rsc.org These high-level calculations can refine the energy barriers for tautomerization and conformational changes, providing benchmark data that can be used to validate less computationally expensive methods like DFT. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around the single bond linking the bromophenyl group to the malondialdehyde moiety. Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule and their relative energies.

A Potential Energy Surface (PES) map is generated by systematically changing key dihedral angles and calculating the corresponding energy at each point. researchgate.net For this molecule, a 2D-PES can be constructed by plotting the energy as a function of the rotation around the C-C bond connecting the ring and the malondialdehyde backbone, and the orientation of the aldehyde groups. The PES reveals the global minimum energy conformer, other local minima, and the transition states that connect them. researchgate.net This analysis is critical for understanding which conformations are most likely to be present at a given temperature and which are involved in chemical reactions.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of this compound. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π*). nih.gov

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. researchgate.net By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds, such as the C=O stretch of the aldehyde groups, the C-Br stretch, and the aromatic C-H vibrations. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing a theoretical spectrum that can be compared with experimental results for structural confirmation. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound This table contains hypothetical data based on typical computational predictions for similar molecules.

Spectroscopic Technique Parameter Predicted Value
UV-Vis (TD-DFT) λ_max (n→π*) ~320 nm
λ_max (π→π*) ~260 nm
IR (DFT) ν(C=O) ~1680 cm⁻¹
ν(C-Br) ~680 cm⁻¹
¹H NMR (GIAO) δ(CHO) 9.5 - 10.0 ppm
δ(Aromatic H) 7.2 - 7.8 ppm
¹³C NMR (GIAO) δ(C=O) ~190 ppm

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling can elucidate the step-by-step pathways of chemical reactions involving this compound. pku.edu.cn For instance, its reaction with nucleophiles can be modeled to understand the reactivity of the aldehyde groups. DFT calculations can map the entire reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products. mdpi.com

This allows for the determination of activation energies, which are crucial for predicting reaction rates. pku.edu.cn For example, the mechanism of its synthesis or its participation in cyclization reactions to form heterocyclic compounds can be investigated. By visualizing the transition state structures, chemists can gain insights into the factors that control the reaction's feasibility and selectivity.

Analysis of Structure-Reactivity Relationships and Substituent Effects

The electronic properties of the 3-bromophenyl group significantly influence the reactivity of the malondialdehyde moiety. The bromine atom is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution. Computational analysis helps quantify these effects.

By calculating various electronic descriptors, such as atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps, a detailed picture of the molecule's reactivity can be formed. nih.gov The LUMO is often localized on the malondialdehyde fragment, indicating its susceptibility to nucleophilic attack. The MEP map can highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively. nih.gov

Comparing these descriptors with those of unsubstituted 2-phenylmalondialdehyde or other substituted analogs allows for a systematic study of substituent effects. chemrxiv.orgnih.gov This analysis can establish quantitative structure-reactivity relationships (QSRR), which are valuable for predicting the reactivity of new, related compounds without the need for extensive experimental work. chemrxiv.org

Applications of 2 3 Bromophenyl Malondialdehyde in Synthetic Organic Chemistry

Precursor in the Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl motif of malondialdehyde is a classic precursor for the synthesis of various six- and five-membered heterocyclic rings through condensation reactions with dinucleophilic reagents.

In principle, 2-(3-bromophenyl)malondialdehyde could react with urea (B33335) or its derivatives to yield pyrimidines. Similarly, condensation with hydrazine (B178648) or substituted hydrazines would be expected to produce pyrazole (B372694) derivatives. However, specific examples of these transformations using this compound are not documented in readily accessible scientific databases.

The reaction of this compound with hydroxylamine (B1172632) should, in theory, lead to the formation of isoxazole (B147169) rings. Again, the literature lacks specific studies detailing this application for this particular substituted malondialdehyde.

Building Block for Complex Organic Molecular Architectures

The dual functionality of this compound makes it a potentially valuable building block for the synthesis of more complex molecules. The heterocyclic core formed from the malondialdehyde moiety could serve as a scaffold for further functionalization, while the bromophenyl group provides a site for introducing additional complexity.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient methods for building molecular complexity. While malondialdehydes can participate in MCRs, specific instances involving this compound are not reported.

Derivatization Strategies for the Creation of Novel Compounds with Unique Chemical Properties

The reactivity of the aldehyde groups allows for a variety of derivatization reactions, such as the formation of imines, enamines, and other condensation products. These derivatizations could be used to modulate the electronic and steric properties of the molecule, potentially leading to novel compounds with interesting chemical or biological activities.

Development of New Synthetic Pathways Utilizing the Bromophenyl Moiety for Further Transformations

The bromine atom on the phenyl ring is a key feature for synthetic diversification. It can readily participate in a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a vast range of substituents at the 3-position of the phenyl ring, opening up avenues for the synthesis of diverse and complex molecular architectures. Despite this theoretical potential, there is a lack of published research demonstrating these transformations on this compound.

Advanced Methodologies for the Chemical Characterization and Analysis of 2 3 Bromophenyl Malondialdehyde

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical separation, and its various forms are indispensable for isolating 2-(3-Bromophenyl)malondialdehyde from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a highly utilized technique for the analysis of malondialdehydes due to its efficiency and versatility. For a compound like this compound, which is non-volatile, HPLC is an ideal method. The analysis often involves derivatization to enhance detection. A common derivatizing agent is 2-thiobarbituric acid (TBA), which reacts with malondialdehydes to form a stable, colored adduct that can be easily detected. scispace.comresearchgate.net Another agent used is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov

Reverse-phase HPLC, typically using a C18 column, is the most common separation mode. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, often set at 532 nm for the TBA adduct. nih.govnih.gov For higher sensitivity and specificity, a fluorescence detector can be employed, as the MDA-TBA2 adduct is fluorescent. scispace.comnih.gov This makes HPLC a robust method for both the purification and precise quantification of this compound.

Table 1: Example HPLC Parameters for Malondialdehyde Analysis

Parameter Condition Source
Column Supelcosil LC-18 (3 μm), 3.3 cm × 4.6 mm nih.gov
Mobile Phase Isocratic: 14% Acetonitrile, 86% Phosphate (B84403) Buffer (20 mM, pH 6) nih.gov
Flow Rate 1 mL/min nih.gov
Detection Diode Array Detector (DAD) at 532 nm nih.gov
Injection Volume 100 µL nih.gov
Analysis Time 1.5 min nih.gov

Note: This data is for the parent compound, malondialdehyde (MDA), and serves as a representative example.

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC becomes a powerful tool after chemical derivatization to increase volatility. A prevalent method involves the derivatization of the malondialdehyde moiety with agents like pentafluorobenzyl bromide (PFB-Br). nih.gov This reaction targets the acidic central carbon atom of the malondialdehyde structure, forming a more volatile derivative suitable for GC analysis. nih.gov

The separation is typically performed on a capillary column, such as a 5% phenylmethyl siloxane column. digitellinc.com The use of an internal standard, like a deuterium-labeled version of the analyte, is crucial for accurate quantification. nih.gov GC offers high resolution, but its application to this compound is contingent on successful and reproducible derivatization.

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a more comprehensive analysis by furnishing information on both the quantity and the identity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. For this compound, this method would follow the derivatization step required for GC. As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). mdpi.com The resulting mass spectrum, a pattern of fragment ions, serves as a molecular fingerprint, allowing for unambiguous identification.

The mass spectrometer can be operated in two modes: full scan, to obtain the entire mass spectrum for structural confirmation, or single ion monitoring (SIM), where only specific ion fragments are monitored. mdpi.com SIM mode offers significantly higher sensitivity and is ideal for quantifying trace amounts of the compound. mdpi.com Derivatization agents such as perfluorophenylhydrazine (PFPH) have also been successfully used for GC-MS analysis of malondialdehydes. nih.gov

Table 2: Example GC-MS Parameters for Malondialdehyde Derivative Analysis

Parameter Condition Source
Derivatizing Agent Perfluorophenylhydrazine (PFPH) nih.gov
GC Column J&W HP-5MS (30 m × 0.25 mm ID × 0.25 µm) mdpi.com
Injector Temperature 245 °C (Splitless mode) mdpi.com
Carrier Gas Helium at 1.5 mL/min mdpi.com
MS Ionization Electron Impact (EI) at 70 eV mdpi.com
Detection Mode Single Ion Monitoring (SIM) for quantification mdpi.com

Note: This data is for general malondialdehyde derivatives and serves as a representative example.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful technique for analyzing non-volatile compounds like this compound without the need for derivatization to increase volatility. It directly couples the separation power of HPLC with the detection specificity of mass spectrometry. nih.gov

After separation on a reverse-phase column, the eluent is introduced into the MS source (e.g., electrospray ionization - ESI), which generates ions from the analyte molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details, confirming the identity of the compound. LC-MS is noted for its high sensitivity and specificity, allowing for reliable quantification even in complex mixtures. nih.gov For instance, malondialdehyde has been quantified using LC-MS after derivatization with dansylhydrazine, monitoring the [M+H]⁺ ion. nih.gov

Table 3: Example LC-MS Parameters for Malondialdehyde Derivative Analysis

Parameter Condition Source
Derivatizing Agent Dansylhydrazine (DH) nih.gov
Column Agilent Zorbax Eclipse Plus Phenyl-Hexyl (3.0 × 100 mm, 3.5 μm) nih.gov
Mobile Phase Gradient of Water and Acetonitrile nih.gov
Detection Mode Single Ion Monitoring (SIM) of m/z [M+H]⁺ nih.gov
Quantification Range 5.68–341 nM nih.gov

Note: This data is for a derivative of the parent compound, malondialdehyde, and serves as a representative example.

Spectrophotometric and Spectrofluorometric Assays for Quantitative Chemical Analysis in a Research Context

Spectrophotometric and spectrofluorometric assays offer a simpler, more accessible means of quantifying this compound, particularly in a research setting. These methods are typically based on the reaction of the malondialdehyde moiety with a chromogenic or fluorogenic reagent.

The most widely known method is the Thiobarbituric Acid Reactive Substances (TBARS) assay. researchgate.netnih.gov In this test, this compound would be heated with TBA under acidic conditions. scispace.com This reaction produces a colored pink adduct, MDA-TBA2, which has a characteristic maximum absorbance around 532-540 nm. researchgate.netnih.gov The concentration can then be determined by measuring the absorbance with a UV-Vis spectrophotometer and comparing it to a standard curve. nih.gov

For enhanced sensitivity, a spectrofluorometer can be used. The MDA-TBA2 adduct is fluorescent, typically with an excitation wavelength around 515 nm and an emission wavelength around 553 nm. researchgate.net While these methods are cost-effective and rapid, it is crucial to acknowledge that the TBA reagent can react with other aldehydes and biomolecules, potentially leading to overestimated results. nih.gov Therefore, when applying this method, results are often reported as "Thiobarbituric Acid Reactive Substances." Despite this, its simplicity makes it a valuable tool for routine analysis in many research laboratories. researchgate.netsrce.hr

Table 4: Spectroscopic Properties of the Malondialdehyde-TBA Adduct

Parameter Wavelength/Value Source
Spectrophotometric λmax ~532 nm nih.govnih.gov
Spectrofluorometric Excitation λ ~515 nm researchgate.net
Spectrofluorometric Emission λ ~553 nm researchgate.net
Molar Absorptivity (ε) 156,000 M⁻¹cm⁻¹

Note: This data is for the adduct of the parent compound, malondialdehyde (MDA), with TBA and serves as a representative example.

Advanced Titration and Electrochemical Characterization Methods

While classical titration methods may find limited application for the direct quantification of this compound due to the compound's complex structure and potential for side reactions, advanced titrimetric and electrochemical techniques offer more suitable alternatives.

Potentiometric Titration:

Potentiometric titration can be adapted for the determination of this compound, particularly by targeting the aldehydic functional groups. A common approach involves the reaction of the aldehyde with a reagent like hydroxylamine (B1172632) hydrochloride, which liberates hydrochloric acid in stoichiometric amounts. The subsequent titration of the liberated acid with a standardized base provides an indirect measure of the aldehyde content. The presence of the electronegative bromine atom on the phenyl ring may influence the reactivity of the aldehyde groups, necessitating careful optimization of reaction conditions such as pH and reaction time.

A potential titrimetric method for aldehydes involves their reaction with hydroxylamine hydrochloride, which forms the corresponding oxime and liberates hydrochloric acid. The acid is then titrated with a standard solution of sodium hydroxide. The endpoint is detected potentiometrically. dergipark.org.tr

Electrochemical Characterization:

Electrochemical methods provide a sensitive and often direct means of characterizing this compound. The presence of the electroactive aldehyde groups and the bromophenyl moiety makes the compound amenable to techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV). youtube.com

Cyclic Voltammetry (CV): CV can be employed to study the redox behavior of this compound. The aldehyde groups are expected to undergo oxidation at a specific potential, and the bromophenyl group may also exhibit electrochemical activity. The resulting voltammogram would provide valuable information on the oxidation and reduction potentials, the stability of the resulting radical ions, and the electron transfer kinetics. For the parent compound, malondialdehyde, oxidation processes have been observed at potentials around 1.0 V. youtube.com The introduction of a bromine atom on the phenyl ring is anticipated to shift these potentials due to its electron-withdrawing nature.

Differential Pulse Voltammetry (DPV): DPV offers enhanced sensitivity compared to CV and can be used for the quantitative determination of this compound at low concentrations. By applying a series of regular voltage pulses, the faradaic current is enhanced relative to the capacitive current, resulting in a peak-shaped output where the peak height is proportional to the analyte concentration. This technique would be particularly useful for determining trace impurities or for yield determination in synthesis reactions.

The electrochemical bromination of arenes has been studied, indicating that the generation of bromine species can be controlled electrochemically. nih.gov This suggests that the bromophenyl group in the target compound could be electrochemically active and its behavior could be studied using these techniques.

A representative table of expected electrochemical data for a substituted malondialdehyde is presented below. The exact values for this compound would need to be determined experimentally.

Parameter Expected Value Range Technique
Oxidation Potential (Epa)+0.8 to +1.2 V vs. Ag/AgClCyclic Voltammetry
Reduction Potential (Epc)-0.5 to -1.0 V vs. Ag/AgClCyclic Voltammetry
Limit of Detection (LOD)10⁻⁷ to 10⁻⁸ MDifferential Pulse Voltammetry

This table presents hypothetical data for illustrative purposes.

Development and Validation of Analytical Protocols for Research-Grade Purity and Yield Determination.

Ensuring the research-grade purity of this compound and accurately determining its yield from synthesis are critical for its application in further research. This requires the development and validation of robust analytical protocols, primarily based on chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is the cornerstone for the purity and yield determination of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be the most suitable approach.

Method Development: A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The presence of the bromophenyl group increases the hydrophobicity of the molecule compared to the parent MDA, which would result in a longer retention time under similar chromatographic conditions. Gradient elution may be necessary to ensure the efficient separation of the target compound from starting materials, by-products, and impurities. Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, monitoring at a wavelength where the compound exhibits maximum absorbance, likely influenced by the phenyl ring and aldehyde groups. nih.govnih.gov

Derivatization: To enhance sensitivity and selectivity, derivatization of the aldehyde groups can be performed. Reagents such as 2,4-dinitrophenylhydrazine (DNPH) or thiobarbituric acid (TBA) react with malondialdehydes to form highly chromophoric or fluorescent adducts. researchgate.netacs.org The reaction with TBA, for instance, produces a colored product that can be detected at around 532 nm. acs.org The reaction conditions (temperature, pH, and reaction time) would need to be optimized for this compound.

Method Validation:

A developed analytical method must be rigorously validated according to established guidelines (e.g., ICH guidelines) to ensure its reliability. researchgate.net The validation process involves assessing several key parameters:

Linearity and Range: The linearity of the method is established by analyzing a series of standard solutions of known concentrations. A calibration curve is constructed by plotting the peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.998. acs.org The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.

Precision: Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intra-day precision (repeatability) and inter-day precision (intermediate precision) are evaluated. For research-grade analysis, an RSD of ≤2% is often targeted. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. Recoveries in the range of 98-102% are generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for determining trace impurities.

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. nih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following tables provide representative data for a validated HPLC method for an aryl-substituted malondialdehyde, which would be analogous to what would be expected for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
115000
575000
10150000
25375000
50750000
Correlation Coefficient (r²) 0.9998

This table presents hypothetical data for illustrative purposes.

Table 2: Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)RSD (%) (Precision)Recovery (%) (Accuracy)
5.04.95 ± 0.081.699.0
25.025.1 ± 0.31.2100.4
50.049.8 ± 0.51.099.6

This table presents hypothetical data for illustrative purposes.

Yield Determination:

Once a validated HPLC method is in place, it can be used to accurately determine the yield of this compound from a synthesis reaction. This is achieved by analyzing a known amount of the crude reaction mixture and quantifying the amount of the desired product against a standard calibration curve. The percentage yield can then be calculated based on the theoretical maximum amount of product that could be formed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Bromophenyl)malondialdehyde, and what key reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or formylation reactions. For example, bromophenyl precursors (e.g., 2-bromophenol) can react with paraformaldehyde under reflux in the presence of a base system (e.g., MgCl₂/triethylamine) to introduce the formyl group. Key parameters include:

  • Stoichiometry : Excess paraformaldehyde (1.5–2.0 equivalents) ensures complete conversion of the bromophenyl substrate.
  • Solvent and Temperature : Tetrahydrofuran (THF) under reflux (~66°C) facilitates monomeric formaldehyde release.
  • Purification : Recrystallization or column chromatography is critical for isolating the product from polyalkylation byproducts .
    • Experimental Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents tracks reaction progress .

Q. How can the purity and structure of this compound be characterized?

  • Methodological Answer :

  • Spectroscopy : 1^1H and 13^13C NMR confirm the aldehyde proton (~9.8 ppm) and bromine-induced deshielding effects on aromatic protons. IR spectroscopy identifies the carbonyl stretch (~1700 cm1^{-1}) .
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% typical for research-grade material) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 261.11 for related bromophenyl aldehydes) .

Advanced Research Questions

Q. What strategies optimize yield in the synthesis of this compound derivatives under varying reaction conditions?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) enhance regioselectivity in bromophenyl functionalization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% for imidazole derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of bromophenyl intermediates but may increase side reactions; THF balances reactivity and byproduct suppression .

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Resonance and Inductive Effects : Bromine’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitution to the meta position. This steric and electronic profile favors Suzuki-Miyaura couplings with aryl boronic acids at controlled temperatures (60–80°C) .
  • Comparative Studies : Bromine’s larger atomic radius vs. chlorine or fluorine alters π-π stacking in catalyst-substrate complexes, affecting reaction rates (e.g., 73% yield for 3-chlorophenyl vs. 68% for 3-bromophenyl analogs under identical conditions) .

Q. What are the implications of detecting this compound in oxidative stress studies, and how can its formation be quantified in biological systems?

  • Methodological Answer :

  • Biomarker Analysis : Malondialdehyde (MDA) derivatives, including bromophenyl variants, are lipid peroxidation markers. Quantification via HPLC with fluorescence detection (ex/em: 532/553 nm) achieves sensitivity down to 0.1 µM in plasma .
  • Immunohistochemistry (IHC) : Tissue-specific MDA adducts are visualized using anti-MDA antibodies (e.g., in lung tissue of rodent models exposed to oxidative stressors) .
  • Contradictions in Data : Elevated MDA levels may correlate with antioxidant efficacy (e.g., selenomethionine reduces MDA by 40% in Wistar rats), but batch-to-batch variability in bromophenyl derivatives requires rigorous internal standardization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.